5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
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Overview
Description
5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a white solid that is soluble in water, methanol, and dimethyl sulfoxide. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with formaldehyde and subsequent reduction. One common method includes the following steps:
Starting Material: Pyrrolidine
Reagent: Formaldehyde
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Reduction: The intermediate product is then reduced using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring structure allows the compound to fit into active sites of enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-pyrrolidinone
- 2-Hydroxymethyl-4-hydroxy-pyrrolidine hydrochloride
- 3-Hydroxy-5-hydroxymethylpyrrolidine hydrochloride
Uniqueness
5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific hydroxymethyl group attached to the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHDMWJWUWKOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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